1-(4-Methoxyphenyl)-2-methyl-2-(piperidin-1-yl)propan-1-one
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Overview
Description
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- is a chemical compound with the molecular formula C15H21NO2 It is known for its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- typically involves the reaction of 4-methoxybenzaldehyde with piperidine and acetone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, can enhance the efficiency and scalability of the production process. Quality control measures, including analytical techniques like chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group or piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride
- 2-Propanone, 1-(4-methoxyphenyl)-
- 3,4-Dimethoxyphenethylamine
Uniqueness
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.
This detailed article provides a comprehensive overview of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(1-piperidinyl)-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
71868-08-1 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-16(2,17-11-5-4-6-12-17)15(18)13-7-9-14(19-3)10-8-13/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
FLQWBSXJUGONDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OC)N2CCCCC2 |
Origin of Product |
United States |
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